1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
Synthesis Analysis
A family of quinoxaline-2,3-diones, including 1,4-Dimethyl-1,4-dihydroquinoxaline-2,3-dione, was prepared and evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities . The synthesis involves a mixture of 1,4-dihydroquinoxaline-2,3-dione, anhydrous K2CO3, and methyl iodide in DMF .Molecular Structure Analysis
The molecular formula of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is C10H9N3O4. Its molecular weight is 235.199.Chemical Reactions Analysis
The reaction mechanism of quinoxaline-2,3-diones is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
DAAO (D-Amino Acid Oxidase) Inhibition
In the search for new DAAO inhibitors for pharmacological research, DMNQ has emerged as a bioisostere of 3-hydroxyquinolin-2(1H)-one. Researchers have designed and synthesized a family of quinoxaline-2,3-diones, including DMNQ, to explore their inhibitory activities against DAAO .
Mechanism of Action
Target of Action
The primary target of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding α-keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione acts as an inhibitor of DAAO . It binds to DAAO and prevents it from catalyzing the oxidation of d-amino acids . This results in a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the oxidation process .
Biochemical Pathways
The inhibition of DAAO affects the metabolism of d-amino acids, particularly d-serine . D-serine is a co-agonist of the N-methyl-d-aspartic acid (NMDA) receptor, a type of glutamate receptor . By inhibiting DAAO, 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione increases the availability of d-serine, enhancing the activation of NMDA receptors .
Pharmacokinetics
The compound’s inhibitory activities against daao have been evaluated in vitro, with ic50 values ranging from 06 to 15 μM .
Result of Action
The inhibition of DAAO by 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione leads to an increase in the levels of d-serine, enhancing the activation of NMDA receptors . This can result in improved symptoms in conditions such as schizophrenia, where NMDA receptor dysfunction is thought to be a critical pathophysiological mechanism .
properties
IUPAC Name |
1,4-dimethyl-6-nitroquinoxaline-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSGZSRUMPMPRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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